N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazine functional group attached to a benzoyl moiety, along with a hydroxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzoyl hydrazide.
Condensation reaction: The 4-methylbenzoyl hydrazide is then reacted with 4-hydroxyphenylglyoxal under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to form alcohol derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyphenyl and hydrazine groups may play a crucial role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-hydroxyphenyl)-2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-hydroxyphenyl)-2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoacetamide
Uniqueness
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to the presence of the 4-methylbenzoyl group, which may impart specific chemical and biological properties that differ from its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall efficacy in various applications.
Properties
CAS No. |
93628-92-3 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C16H15N3O4/c1-10-2-4-11(5-3-10)14(21)18-19-16(23)15(22)17-12-6-8-13(20)9-7-12/h2-9,20H,1H3,(H,17,22)(H,18,21)(H,19,23) |
InChI Key |
KKGBGLVFZQMLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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